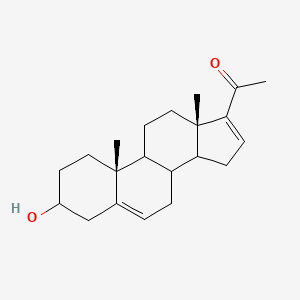
Centatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Centatin is a small molecule drug developed by the Central Drug Research Institute. This compound has shown promise in various therapeutic areas, particularly in oncology, due to its ability to target specific pathways implicated in diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Centatin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. general methods for synthesizing small molecule drugs often involve:
Refluxing with organic solvents: This step typically involves heating the reactants in a solvent like acetone at temperatures below 50°C for several hours.
Anti-solvent precipitation: This method is used to purify the compound by adding an anti-solvent to precipitate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would include:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Use of industrial reactors: Large-scale reactors to handle the increased volume of reactants and solvents.
Purification techniques: Methods such as crystallization, filtration, and chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
Centatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Centatin has a wide range of scientific research applications, including:
作用机制
The mechanism of action for Centatin involves its ability to precisely target and neutralize certain proteins that are overexpressed in cancer cells . By binding to these proteins, this compound inhibits their function, which is crucial for the survival and proliferation of cancer cells . This targeted approach not only halts the growth of malignant cells but also triggers their apoptosis or programmed cell death . This dual mechanism makes this compound a potent anti-cancer agent with the potential to overcome resistance mechanisms that limit the efficacy of existing therapies .
相似化合物的比较
Centatin can be compared with other FXR antagonists and small molecule drugs targeting similar pathways. Some similar compounds include:
Guggulsterone: Another FXR antagonist derived from the resin of the Commiphora mukul tree.
Obeticholic acid: A semi-synthetic bile acid analog that acts as an FXR agonist, used in the treatment of primary biliary cholangitis.
Uniqueness
This compound’s uniqueness lies in its dual mechanism of action, targeting both the inhibition of protein function and the induction of apoptosis in cancer cells . This makes it a promising candidate for overcoming resistance mechanisms in cancer therapy .
生物活性
Centatin, a compound derived from the plant genus Centaurea, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
Overview of this compound
This compound is primarily associated with several species within the Centaurea genus, which are known for their diverse phytochemical profiles. These compounds often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The focus here will be on the specific biological activities attributed to this compound and related compounds.
Phytochemical Composition
Research indicates that the Centaurea species contain a variety of bioactive compounds such as flavonoids, phenolic acids, and other secondary metabolites. The following table summarizes key phytochemicals identified in extracts from Centaurea species and their respective concentrations:
| Compound | Concentration (mg/g) | Biological Activity |
|---|---|---|
| Caffeic Acid | 0.09 | Antioxidant, anticancer |
| Apigenin | 7.32 | Antioxidant, anti-inflammatory |
| Luteolin | 0.13 | Antioxidant |
| Protocatechuic Acid | 0.26 | Antioxidant, potential anticancer |
| Cynarin | 1.3 | Antioxidant |
Anticancer Properties
In vitro studies have demonstrated that extracts containing this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of Centaurea extracts on thirteen cancer cell lines using the MTT assay. The results indicated that the methanol-water extracts showed similar cytotoxicity across most cancer types tested:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), among others.
- Findings : Extracts led to a reduction in cell viability by over 50% in several cases.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, including DPPH and CUPRAC methods. These studies reveal that extracts from Centaurea species possess strong free radical scavenging abilities:
- DPPH Assay Results : The extracts demonstrated an IC50 value indicating effective scavenging activity compared to standard antioxidants like ascorbic acid.
- CUPRAC Method : The total antioxidant capacity was quantified, showing significant potential for therapeutic applications.
Case Studies
- Study on Centaurea castriferrei :
- Research on Centaurea alexanderina :
- Comprehensive Review of Centaurea Species :
属性
分子式 |
C21H30O2 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC 名称 |
1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16?,18?,19?,20-,21+/m0/s1 |
InChI 键 |
YLFRRPUBVUAHSR-AKYPRQFMSA-N |
手性 SMILES |
CC(=O)C1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
规范 SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















